molecular formula C17H18N2O5S B6587571 3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 1219914-79-0

3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one

Cat. No.: B6587571
CAS No.: 1219914-79-0
M. Wt: 362.4 g/mol
InChI Key: OIBUZLNRXRMZRX-UHFFFAOYSA-N
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Description

3-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one is a synthetic organic compound featuring a coumarin (2H-chromen-2-one) scaffold linked to a cyclopropanesulfonyl piperazine moiety. This specific molecular architecture, which integrates a privileged heterocyclic structure with a sulfonyl piperazine group, suggests potential utility in various medicinal chemistry and drug discovery research programs. Compounds with similar piperazine-carbonyl linkages have been investigated as key intermediates or active components in the preparation of pharmaceutical agents, including those with antitumor properties . The presence of the cyclopropanesulfonyl group is a notable feature often explored to modulate a compound's physicochemical characteristics, such as its metabolic stability and membrane permeability. Researchers may find this chemical valuable as a building block for the development of novel enzyme inhibitors or as a candidate for high-throughput screening in oncology and other disease-related biological assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-cyclopropylsulfonylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c20-16(14-11-12-3-1-2-4-15(12)24-17(14)21)18-7-9-19(10-8-18)25(22,23)13-5-6-13/h1-4,11,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBUZLNRXRMZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the chromen-2-one intermediate.

    Sulfonylation: The final step involves the introduction of the cyclopropanesulfonyl group. This can be achieved by reacting the piperazine derivative with cyclopropanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cancer Therapy

One of the primary applications of this compound is in cancer therapy, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in targeting cancers with BRCA1 and BRCA2 mutations. The compound exhibits potent inhibitory activity against both PARP-1 and PARP-2, making it a candidate for treating BRCA-deficient tumors .

Case Study:
A study demonstrated that the compound had a nanomolar inhibition capacity against PARP enzymes, showing significant efficacy in preclinical models of colorectal cancer. The pharmacokinetic profile indicated good oral bioavailability, which is essential for therapeutic applications .

Neurological Disorders

Research indicates potential applications in treating neurological disorders through modulation of neurotransmitter systems. Compounds with similar structural frameworks have been studied for their ability to interact with serotonin receptors and other neurochemical pathways .

Anti-inflammatory Activity

The chromenone structure is also associated with anti-inflammatory properties. Compounds derived from this scaffold have shown promise in reducing inflammation markers in various models, suggesting that derivatives of this compound could be explored for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Description Reference
PARP InhibitionPotent inhibitor of PARP-1 and PARP-2; effective against BRCA-deficient cancers
Neurotransmitter ModulationPotential effects on serotonin receptors; implications for mood disorders
Anti-inflammatory EffectsReduction in inflammation markers; potential use in inflammatory diseases

Mechanism of Action

The mechanism of action of 3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Key Structural Features:

  • Coumarin Core : Provides a planar aromatic system for π-π stacking interactions.
  • Piperazine-1-carbonyl Linker : Introduces conformational flexibility and basicity.

Comparison with Structural Analogs

The following table summarizes key analogs and their distinguishing features:

Compound Name / ID Structural Variation vs. Target Compound Key Properties / Activities References
3–(4-((5-Bromothiophen-2-yl)sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one Bromothiophene-sulfonyl group replaces cyclopropane-sulfonyl Higher molecular weight (MW: 482.97); increased lipophilicity (logP ~3.5); potential halogen bonding
3–(4-(Ethylsulfonyl)piperazine-1-carbonyl)-2H-chromen-2-one (6e) Ethyl-sulfonyl group instead of cyclopropane-sulfonyl Simpler structure; lower steric hindrance; reduced metabolic stability
4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (KU-0059436) Phthalazinone core replaces coumarin; cyclopropane-carbonyl instead of sulfonyl PARP-1/2 inhibitor (IC₅₀ <10 nM); clinical use in BRCA-deficient cancers
6-Bromo-3-[4-(3-chlorophenyl)piperazine-1-carbonyl]chromen-2-one 3-Chlorophenyl-piperazine substitution Enhanced aryl-binding interactions; higher risk of oxidative metabolism
7-Hydroxy-3-(4-((2-(hydroxy(methoxy)methyl)pyridin-4-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one Hydroxy-pyridinylmethyl substitution Increased polarity (logP ~1.8); potential for metal chelation

Electronic and Steric Effects

  • Cyclopropanesulfonyl vs. Aryl-sulfonyl: The cyclopropane ring introduces moderate steric bulk compared to bromothiophene (compound 6a), which may reduce off-target interactions while maintaining binding affinity.
  • Ethyl-sulfonyl vs. Cyclopropane-sulfonyl : The ethyl group in compound 6e lacks the rigidity of cyclopropane, leading to faster metabolic clearance due to lower steric protection of the sulfonyl group .

Pharmacokinetic and Pharmacodynamic Profiles

  • Lipophilicity : The target compound (logP estimated ~2.5–3.0) balances solubility and membrane permeability better than the more lipophilic bromothiophene analog (logP ~3.5) and the polar pyridinylmethyl derivative (logP ~1.8) .
  • Metabolic Stability : The cyclopropane ring shields the sulfonyl group from oxidative metabolism, unlike the 3-chlorophenyl analog, which is prone to CYP450-mediated dehalogenation .

Biological Activity

The compound 3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one , a derivative of coumarin, has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its antibacterial properties and possible therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with cyclopropanesulfonyl groups, followed by cyclization to form the coumarin moiety. The synthetic route often includes several steps to ensure high purity and yield of the final product.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds similar to this compound. For instance, derivatives with piperazine moieties have shown significant inhibition against various bacterial strains, particularly Pseudomonas aeruginosa and Staphylococcus aureus.

Table 1: Antibacterial Activity Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
11fPseudomonas aeruginosa1 μg/mL
11iStaphylococcus aureus4 μg/mL
11fStaphylococcus aureus8 μg/mL

These compounds exhibit mechanisms such as disrupting bacterial cell membranes, leading to increased permeability and subsequent cell death. The ability to induce oxidative stress and metabolic disturbances in bacteria has also been noted as a contributing factor to their antibacterial action .

Hemolytic Activity

An important aspect of evaluating the safety profile of new antibacterial agents is assessing their hemolytic activity. Studies indicate that compounds like 11f showed low hemolytic rates against human red blood cells, suggesting a favorable safety margin for clinical applications. The hemolytic assay results demonstrated that even at high concentrations (up to 256 μg/mL), the hemolytic rates remained below the international safety standard of 5% .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Membrane Disruption : The compound disrupts the integrity of bacterial membranes, leading to leakage of intracellular components.
  • Induction of Oxidative Stress : It increases reactive oxygen species (ROS) production within bacterial cells, promoting apoptosis.
  • Targeting Metabolic Pathways : The compound may interfere with key metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have assessed the biological activity of related compounds:

  • Study on Coumarin Derivatives : A study evaluated various coumarin derivatives for their antibacterial properties, highlighting that modifications at the piperazine position significantly influenced activity against Gram-negative bacteria .
  • Mechanistic Insights : Research focused on understanding how structural variations in piperazine derivatives affect their interaction with bacterial membranes and metabolic processes, providing insights into optimizing these compounds for higher efficacy .

Q & A

Q. What synthetic strategies are effective for introducing the cyclopropanesulfonyl-piperazine moiety to the chromen-2-one scaffold?

  • Methodological Answer : The synthesis involves coupling chromen-2-one derivatives with functionalized piperazines. For example, 2-oxo-2H-chromene-3-carbohydrazide can be reacted with cyclopropanesulfonyl chloride under basic conditions (e.g., potassium bicarbonate) to form the piperazine-carbonyl intermediate. Subsequent cyclization or nucleophilic substitution (e.g., with trichlorotriazine) yields the target compound. Key steps include maintaining neutral pH during coupling and optimizing reflux conditions to minimize side reactions .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Use a combination of single-crystal X-ray diffraction (XRD) (to confirm stereochemistry and bond lengths) , NMR spectroscopy (¹H/¹³C for functional group assignment and coupling patterns) , and mass spectrometry (to verify molecular weight). For sulfonyl and carbonyl groups, FT-IR can validate vibrational modes (e.g., S=O stretching at ~1150–1250 cm⁻¹) .

Q. What solvent systems are optimal for improving reaction yields during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., acetone or acetonitrile) enhance nucleophilic substitution reactions involving piperazine intermediates . For acid-sensitive steps, use ethanol or dichloromethane with controlled temperature (0–5°C) to stabilize intermediates .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence biological activity in chromen-2-one derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., sulfonyl, chloro) enhance antimicrobial activity by increasing electrophilicity at the carbonyl group . For example, replacing cyclopropanesulfonyl with 4-chlorophenylsulfonyl in analogues increased MIC values against S. aureus by 2-fold . Computational docking (e.g., AutoDock Vina) can predict binding affinity to bacterial enzymes like DNA gyrase .

Q. What experimental approaches resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and validate with dose-response curves . For instance, discrepancies in IC₅₀ values for antifungal activity may require retesting under controlled oxygen levels or with adjuvants (e.g., efflux pump inhibitors) .

Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Use QSAR models to correlate logP, topological polar surface area (TPSA), and hydrogen-bonding capacity with bioavailability. For example, reducing TPSA below 90 Ų via substituent modification (e.g., methyl groups on piperazine) enhances blood-brain barrier penetration . Molecular dynamics simulations (e.g., GROMACS) further predict metabolic stability against CYP450 isoforms .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Methodological Answer : Employ flow chemistry for intermediates prone to degradation (e.g., sulfonyl hydrazides), which improves reaction control and scalability . For low-yielding steps (e.g., triazine coupling), screen catalysts like DMAP or HOBt to accelerate acyl transfer .

Methodological Notes

  • Contradictory Data Analysis : Cross-validate biological assays with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic inhibition assays) .
  • Advanced Characterization : Combine HPLC-HRMS for purity assessment and thermal gravimetric analysis (TGA) to study decomposition profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.